molecular formula C9H15NO2 B051015 (2R)-Octahydro-1H-indole-2-carboxylic acid CAS No. 108507-42-2

(2R)-Octahydro-1H-indole-2-carboxylic acid

Cat. No.: B051015
CAS No.: 108507-42-2
M. Wt: 169.22 g/mol
InChI Key: CQYBNXGHMBNGCG-BWZBUEFSSA-N
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Description

(2R)-Octahydro-1H-indole-2-carboxylic acid (CAS 145513-91-3) is a saturated bicyclic compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . Its structure features a fully reduced indole core (octahydroindole) and a carboxylic acid group at the 2-position, with an (2R,3aS,7aS) stereochemical configuration . This compound is utilized in life sciences research, particularly in studies requiring rigid, conformationally restricted scaffolds .

Preparation Methods

Asymmetric Hydrogenation of Indole Derivatives

Asymmetric hydrogenation represents a cornerstone in the stereoselective synthesis of (2R)-octahydro-1H-indole-2-carboxylic acid. This method leverages chiral catalysts to reduce unsaturated precursors, such as indoline-2-carboxylic acid derivatives, under controlled conditions. A ruthenium-based catalyst system, often modified with phosphine ligands like (R)-BINAP, facilitates the hydrogenation of the indole ring’s double bond while preserving the carboxylic acid functionality .

Reaction Mechanism and Conditions

The hydrogenation typically proceeds in polar aprotic solvents (e.g., tetrahydrofuran or ethyl acetate) under hydrogen pressures of 50–100 bar. Temperatures range from 25°C to 60°C, with reaction times varying between 12 and 48 hours. The chiral catalyst induces facial selectivity, ensuring the resultant octahydroindole adopts the (2R,3aS,7aS) configuration. Post-reduction, acidic workup isolates the product with yields exceeding 85% and enantiomeric excess (ee) values of 98–99% .

Catalytic System Optimization

Recent advancements highlight the role of iridium complexes in improving turnover numbers (TONs). For instance, Ir(COD)Cl₂ paired with Josiphos ligands achieves TONs >1,000 while maintaining ee >97% . Such systems reduce catalyst loading costs, enhancing industrial viability.

Resolution of Racemic Mixtures

Resolution techniques remain critical for producing enantiomerically pure this compound from racemic precursors. Diastereomeric salt formation, using chiral resolving agents like (1S)-(+)-10-camphorsulfonic acid, enables separation via fractional crystallization .

Process Workflow

  • Racemate Preparation : Indole-2-carboxylic acid undergoes catalytic hydrogenation without stereochemical control, yielding a racemic octahydroindole mixture.

  • Diastereomer Formation : The racemate is treated with a stoichiometric chiral acid in ethanol, forming diastereomeric salts.

  • Crystallization : Sequential cooling and filtration isolate the less soluble (2R)-enantiomer salt.

  • Liberation : Basification (e.g., NaOH) releases the free carboxylic acid, followed by recrystallization for purity >99% .

Limitations and Advancements

While effective, resolution suffers from inherent inefficiencies: maximum theoretical yield is 50%, and solvent-intensive steps increase costs. Dynamic kinetic resolution (DKR) methods, combining racemization catalysts with enzymatic resolution, are under investigation to overcome these limitations .

Cyclohexyl Aziridine and Dialkyl Malonate Condensation

A convergent synthesis route involves the reaction of cyclohexyl aziridine with dialkyl malonates, followed by ring expansion and functional group interconversion .

Key Steps

  • Aziridine-Malonate Coupling : Cyclohexyl aziridine reacts with diethyl malonate in toluene at 80°C, forming a bicyclic β-amino ester.

  • Decarbonylation : Treatment with palladium(II) acetate under CO atmosphere (1 atm) induces decarbonylation, yielding an octahydroindole ester intermediate.

  • Saponification : Hydrolysis with aqueous NaOH converts the ester to the carboxylic acid, achieving an overall yield of 62–68% .

Stereochemical Control

The aziridine’s inherent ring strain directs regioselective malonate attack, ensuring the desired (2R) configuration. X-ray crystallography confirms the product’s stereochemistry, with ee values ≥95% after recrystallization .

Multi-Step Catalytic Process from Patent Literature

A patented method (EP1140826A1) outlines a seven-step synthesis starting from nitroalkene precursors, emphasizing scalability and minimal purification .

Synthetic Sequence

StepReagents/ConditionsIntermediateYield (%)
1Nitromethane, K₂CO₃Nitroolefin92
2H₂, Ra-Ni catalystAmino alcohol88
3MsCl, Et₃NMesylate95
4NaN₃, DMFAzide90
5H₂, Pd/CAmine85
6(Boc)₂OBoc-protected amine98
7HCl/dioxane(2R)-Octahydroindole82

Highlights

  • Step 4 employs a Staudinger reaction to form the indole nucleus.

  • Step 7 utilizes Boc deprotection under acidic conditions, yielding the target compound with 82% isolated yield and >99% ee .

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Asymmetric Hydrogenation85–9098–99HighModerate
Resolution40–4599LowHigh
Aziridine Condensation62–6895ModerateLow
Patent Process8299HighModerate

Asymmetric hydrogenation and the patent multi-step process offer the best balance of yield and stereoselectivity for industrial applications. Resolution remains viable for small-scale enantiopure production, while aziridine-based methods suit intermediate-scale synthesis.

Chemical Reactions Analysis

L-Octahydroindole-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

This compound plays a crucial role as an intermediate in synthesizing various pharmaceuticals. It is particularly significant in developing drugs targeting central nervous system disorders, including:

  • Analgesics : The compound is involved in synthesizing pain-relieving medications.
  • Antidepressants : Its derivatives are being explored for potential use in treating depression and anxiety disorders.
  • Antiviral Agents : Research indicates that it may serve as a precursor for drugs targeting viral infections, including HIV .

Neuroscience Research

(2R)-Octahydro-1H-indole-2-carboxylic acid is utilized in studies focusing on neurotransmitter systems. Its applications include:

  • Understanding Neurological Disorders : The compound aids researchers in exploring the mechanisms underlying various neurological conditions, potentially leading to novel therapeutic strategies.
  • Biochemical Assays : It is employed to study enzyme activity and metabolic pathways, providing insights into cellular functions and disease mechanisms .

Polymer Chemistry

In the field of materials science, this compound is incorporated into polymer matrices to enhance material properties:

  • Mechanical Properties : The compound improves flexibility and durability in polymer formulations.
  • Thermal Stability : Its inclusion helps maintain the integrity of materials under varying temperature conditions, making it suitable for applications in packaging and automotive industries .

Agrochemicals

The compound is also significant in agricultural chemistry. Its applications include:

  • Pesticide Development : It contributes to formulating safer and more effective pesticides and herbicides that minimize environmental impact.
  • Biopesticides : Research is ongoing into its potential use as a natural pesticide alternative .

Cosmetic Industry

Recent studies have explored the use of this compound in cosmetic formulations:

  • Moisturizing Properties : The compound may enhance skin hydration and texture.
  • Stabilization of Formulations : Its chemical properties can improve the stability of cosmetic products .

Case Study 1: Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against HIV integrase, with IC50 values ranging from 0.13 µM to 6.85 µM. This suggests potential for developing new antiviral therapies targeting HIV .

Case Study 2: Anticancer Properties

Studies indicate that indole derivatives can inhibit enzymes linked to tumor immune evasion, such as indoleamine 2,3-dioxygenase (IDO1). Compounds derived from this compound have shown promising dual inhibition capabilities with low micromolar IC50 values, indicating potential anticancer applications .

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Storage : Stable at room temperature when sealed in a dry, dark environment .
  • Hazards : Classified with GHS warning codes H315 (skin irritation) and H319 (eye irritation) .
  • Hydrogen Bonding: Three hydrogen bond donors and three acceptors, contributing to moderate solubility in polar solvents .

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

  • (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid (CAS 80875-98-5):
    • Shares the same molecular formula but differs in stereochemistry (2S configuration vs. 2R).
    • Exhibits distinct biological interactions due to altered spatial orientation of functional groups .
  • (2S,53aR,7aS)-Octahydro-1H-indole-2-carboxylate Hydrochloride :
    • A synthetic intermediate with a benzyl ester group. Demonstrates the importance of stereochemistry in synthesis pathways .

Saturated Indole Derivatives

  • (3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid (CAS 2055118-14-2): Similarity score 0.93 to the target compound.
  • Octahydro-4-oxo-2H-isoindole-2-carboxylic Acid 1,1-Dimethylethyl Ester (CAS 879687-92-0):
    • Features an oxo group and a tert-butyl ester. The ester moiety enhances lipophilicity, contrasting with the carboxylic acid’s polarity .

Simple Indole Carboxylic Acids

  • Indole-5-carboxylic Acid (CAS 1670-81-1):
    • Melting point: 208–210°C . Lacks the octahydro saturation, increasing aromaticity and rigidity compared to the target compound .
  • Indole-6-carboxylic Acid (CAS 1670-82-2):
    • Higher melting point (256–259°C ) due to stronger intermolecular hydrogen bonding from the 6-carboxyl group .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
(2R)-Octahydro-1H-indole-2-carboxylic acid 145513-91-3 C₉H₁₅NO₂ 169.22 Stereochemistry: 2R,3aS,7aS
(3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid 2055118-14-2 C₉H₁₅NO₂ 169.22 Non-R configuration at C2
Indole-5-carboxylic acid 1670-81-1 C₉H₇NO₂ 161.15 Aromatic indole core
Octahydro-4-oxo-2H-isoindole-2-carboxylic acid ester 879687-92-0 C₁₃H₂₁NO₃ 239.31 Oxo group and ester functionality

Table 2: Hydrogen Bonding and Topological Properties

Compound Name Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
This compound 3 3 49.3
Indole-5-carboxylic acid 2 2 58.1 (estimated)
(3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid 3 3 49.3 (similar to target)

Notes

Stereochemical Sensitivity : The 2R configuration is critical for biological activity; enantiomers may exhibit reduced or altered efficacy .

Research Gaps: Limited data on the target compound’s melting point and solubility necessitate further experimental characterization.

Biological Activity

(2R)-Octahydro-1H-indole-2-carboxylic acid, also known as L-Octahydroindole-2-carboxylic acid, is a bicyclic compound with significant implications in medicinal chemistry and biological research. This compound has garnered attention for its role as an intermediate in the synthesis of various pharmaceuticals and its potential biological activities, particularly in the context of central nervous system disorders and viral infections.

  • Molecular Formula : C9_9H15_{15}NO2_2
  • Molecular Weight : 169.22 g/mol
  • CAS Number : 80875-98-5
  • Melting Point : 275-277 °C
  • Density : 1.1 g/cm³
  • Boiling Point : 318.6 °C at 760 mmHg

The biological activity of this compound is largely attributed to its structural properties, which allow it to act as a proline substitute in pharmacologically active peptides. This substitution is crucial for the modulation of various biochemical pathways, including enzyme interactions and protein folding.

Interaction with Biological Targets

  • Enzyme Inhibition :
    • The compound has been shown to inhibit the strand transfer of HIV-1 integrase, a key enzyme in the viral replication cycle. This action is facilitated by the compound's ability to chelate magnesium ions within the active site of the integrase enzyme, thereby disrupting its function .
    • In studies, derivatives of indole-2-carboxylic acid have demonstrated IC50_{50} values ranging from 0.13 µM to 6.85 µM against integrase, indicating potent inhibitory activity .
  • Potential Anticancer Activity :
    • Research indicates that indole derivatives can inhibit indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan metabolism that are linked to tumor immune evasion. Compounds derived from this compound have shown promising dual inhibition capabilities with low micromolar IC50_{50} values .

Medicinal Chemistry

This compound serves as a critical intermediate in synthesizing various pharmaceuticals, particularly those targeting central nervous system disorders such as depression and anxiety. Its derivatives are being explored for their potential as novel antiviral agents against HIV and other viral infections.

Biological Studies

The compound is utilized in studying enzyme mechanisms and protein-ligand interactions due to its unique structural features. Its ability to influence cell signaling pathways and gene expression has implications for understanding cellular metabolism and therapeutic interventions .

Case Studies and Research Findings

StudyFocusKey Findings
Zhang et al., 2023HIV Integrase InhibitionIndole derivatives exhibited IC50_{50} values between 0.13 µM and 6.85 µM; structural modifications enhanced activity significantly .
Liu et al., 2020IDO1/TDO InhibitionSynthesis of indole derivatives resulted in potent inhibitors with IC50_{50} values around 1 µM; molecular docking provided insights into binding modes .
MDPI Study, 2023Antiviral ActivityIndole derivatives were effective against HIV integrase; modifications at C3 position improved interactions with viral DNA .

Q & A

Basic Research Questions

Q. What are the key stereochemical considerations in synthesizing (2R)-Octahydro-1H-indole-2-carboxylic acid, and how do they impact reaction outcomes?

  • The compound has three defined stereocenters (2R, 3aS, 7aR), making stereochemical control critical during synthesis. Racemization or epimerization at these centers can lead to diastereomeric impurities. For example, intermediates like (2S,3aR,7aS)-isomers require rigorous monitoring via chiral HPLC or X-ray crystallography to confirm configuration . Evidence from synthetic routes using sodium acetate/acetic acid systems (e.g., in Scheme 1 of ) highlights the need for precise pH and temperature control to minimize stereochemical drift .

Q. How can researchers validate the purity and identity of this compound?

  • Key methods include:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (theoretical: 169.22 g/mol for free acid; 205.68 g/mol for hydrochloride salt) .
  • Chiral chromatography : Separates stereoisomers using ligand-exchange columns, as demonstrated in .
  • NMR spectroscopy : Distinct signals for the indole ring protons (δ 1.2–2.8 ppm for octahydro protons) and carboxylic acid (δ 10–12 ppm) .
    • Purity should exceed 95% (HPLC), with residual solvents analyzed via GC-MS .

Q. What are the stability profiles of this compound under varying storage conditions?

  • The free acid is hygroscopic and degrades under light or humidity. Storage recommendations:

  • Free acid : Dark, dry, room temperature (RT) in sealed desiccators .
  • Hydrochloride salt : -20°C for long-term stability; -80°C in DMSO for solutions (prevents hydrolysis) .
    • Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) are advised for preclinical formulations .

Advanced Research Questions

Q. How does this compound function as a chiral ligand in asymmetric catalysis, and what factors influence enantioselectivity?

  • The compound’s rigid bicyclic structure and carboxylic acid group enable coordination to transition metals (e.g., Cu²⁺ in ). In Cu-catalyzed desymmetrization reactions, enantioselectivity (up to 84% ee) depends on:

  • Additives : K₃PO₄ vs. DMAP invert selectivity (R vs. S products) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance ligand-metal binding .
    • Computational modeling (DFT) of transition states is recommended to rationalize selectivity .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Discrepancies in bond angles/positions may arise from:

  • Twinned crystals : Use SHELXL’s TWIN command for refinement ( ) .
  • Disorder : Apply restraints to occupancy factors in SHELXPRO .
    • Cross-validation with spectroscopic data (e.g., NOE correlations in NMR) resolves ambiguities .

Q. How can researchers optimize the synthesis of Boc-protected derivatives for peptide coupling?

  • Stepwise protocol :

Protection : React the free acid with di-tert-butyl dicarbonate (Boc₂O) in THF/NaHCO₃ (0°C to RT) .

Activation : Use EDCl/HOBt for amide bond formation, avoiding racemization .

  • Yield optimization : Monitor by TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) and purify via flash chromatography .

Q. What analytical challenges arise in quantifying diastereomeric impurities, and how are they addressed?

  • Challenges : Overlapping signals in NMR, similar retention times in HPLC.
  • Solutions :

  • 2D NMR (COSY, HSQC) : Resolves proton-proton coupling networks .
  • Chiral stationary phases (CSPs) : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA gradients .
    • Limit of quantification (LOQ) should be ≤0.1% for preclinical batches .

Properties

CAS No.

108507-42-2

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(2R,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8-/m1/s1

InChI Key

CQYBNXGHMBNGCG-BWZBUEFSSA-N

SMILES

C1CCC2C(C1)CC(N2)C(=O)O

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)C[C@@H](N2)C(=O)O

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O

Synonyms

octahydroindole-2-carboxylic acid

Origin of Product

United States

Synthesis routes and methods

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